molecular formula C5H8N2O B578060 4-amino-5,6-dihydropyridin-2(1H)-one CAS No. 1245643-32-6

4-amino-5,6-dihydropyridin-2(1H)-one

Cat. No. B578060
M. Wt: 112.132
InChI Key: SBSXDCNMTTUCPP-UHFFFAOYSA-N
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Description

“4-amino-5,6-dihydropyridin-2(1H)-one” is a chemical compound that has been studied in the field of organic chemistry . It is a fluorinated compound, which means it contains fluorine atoms .


Synthesis Analysis

The synthesis of “4-amino-5,6-dihydropyridin-2(1H)-one” has been reported in the literature . The synthesis process involves complex chemical reactions and requires specialized knowledge in organic chemistry .

Scientific Research Applications

  • Pharmaceutical Applications :

    • A study by Kumar et al. (2020) explored the pharmaceutical importance of a related dihydropyridine compound, highlighting its potential in drug discovery due to its binding modes to the target enzyme multidrug resistance protein (Kumar et al., 2020).
  • Fluorescent Probing and Optical Activity :

    • Xue et al. (2021) designed a fluorescent probe based on 1,4-dihydropyridines, demonstrating its potential in detecting CN- ions with high selectivity and anti-interference ability (Xue et al., 2021).
  • Synthesis of Medicinal Scaffolds :

    • Evdokimov et al. (2006) reported the synthesis of medicinal scaffolds based on 1,4-dihydropyridines, useful in generating anti-inflammatory agents (Evdokimov et al., 2006).
  • Coronary Activity and Spasmolytic Applications :

    • Anderson (1998) identified a class of 1,4-dihydropyridines with specific substitutes showing significant coronary activity, useful as coronary dilators, antifibrillators, anti-hypertensives, and muscular and vascular spasmolytics (Anderson, 1998).
  • Characterization and Synthesis Techniques :

    • Lasne et al. (1985) focused on the synthesis and characterization of 5,6-dihydropyridine, providing insights into its structural properties (Lasne et al., 1985).
    • Koley et al. (2015) achieved a one-pot synthesis of 4-amino-1,2-dihydropyridines, highlighting their potential as precursors for further synthetic renovations (Koley et al., 2015).
  • Cytotoxicity and Self-Assembling Properties :

    • Pajuste et al. (2020) explored the cytotoxic properties of 4-pyridinium-1,4-dihydropyridines and their self-assembling properties, relevant in medicinal chemistry (Pajuste et al., 2020).
  • Chiral NADH Models and Synthesis :

    • Losset et al. (1989) used a 1,4-dihydropyridine structure as NADH models in asymmetric reductions, highlighting its utility in chiral synthesis (Losset et al., 1989).

Future Directions

The future directions for research on “4-amino-5,6-dihydropyridin-2(1H)-one” could include exploring its potential applications in various fields, such as medicinal chemistry and chemical biology . Further studies could also focus on improving its synthesis process and understanding its properties and mechanisms of action .

properties

IUPAC Name

4-amino-2,3-dihydro-1H-pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-4-1-2-7-5(8)3-4/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXDCNMTTUCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744857
Record name 4-Amino-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5,6-dihydropyridin-2(1H)-one

CAS RN

1245643-32-6
Record name 4-Amino-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
VP Litvinov, SV Roman, VD Dyachenko - Russian Chemical Reviews, 2001 - pubs.rsc.org
LITVINOV 299..320 Page 1 Abstract. Studies on the development of procedures for the synthesis of five isomeric pyridopyridines, viz., 1,5-, 1,6-, 1,7-, 2,6and 2,7-naphthyridines, their …
Number of citations: 41 pubs.rsc.org

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